Roxadustat

Catalog No.
S541857
CAS No.
808118-40-3
M.F
C19H16N2O5
M. Wt
352.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Roxadustat

CAS Number

808118-40-3

Product Name

Roxadustat

IUPAC Name

2-[(4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carbonyl)amino]acetic acid

Molecular Formula

C19H16N2O5

Molecular Weight

352.3 g/mol

InChI

InChI=1S/C19H16N2O5/c1-11-15-9-13(26-12-5-3-2-4-6-12)7-8-14(15)18(24)17(21-11)19(25)20-10-16(22)23/h2-9,24H,10H2,1H3,(H,20,25)(H,22,23)

InChI Key

YOZBGTLTNGAVFU-UHFFFAOYSA-N

SMILES

CC1=C2C=C(C=CC2=C(C(=N1)C(=O)NCC(=O)O)O)OC3=CC=CC=C3

Solubility

<1 mg/mL

Synonyms

ASP1517; ASP 1517; ASP-1517; FG-4592; FG 4592; FG4592; Roxadustat.

Canonical SMILES

CC1=C2C=C(C=CC2=C(C(=N1)C(=O)NCC(=O)O)O)OC3=CC=CC=C3

Description

The exact mass of the compound Roxadustat is 352.10592 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Isoquinolines - Supplementary Records. It belongs to the ontological category of N-acylglycine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Antianemic preparations -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Several clinical trials have investigated the efficacy and safety of Roxadustat in CKD patients. A phase 3, randomized, double-blind, placebo-controlled trial demonstrated that Roxadustat was effective in increasing hemoglobin levels compared to placebo in patients with CKD not on dialysis []. Another phase 3 trial showed similar results in patients with CKD undergoing dialysis. These studies support the use of Roxadustat as a treatment for anemia associated with CKD.

Exploring New Applications

While Roxadustat is currently approved for the treatment of anemia in CKD, ongoing research is exploring its potential use in other medical conditions. Here are two promising areas of investigation:

  • Myelodysplastic Syndromes (MDS): MDS is a group of bone marrow disorders that can cause anemia. Early-stage studies suggest that Roxadustat may be effective in increasing hemoglobin levels in patients with MDS [].
  • Anemia associated with Cancer: Anemia is a frequent complication of cancer and its treatment, particularly chemotherapy. Studies are underway to evaluate the efficacy and safety of Roxadustat in managing anemia in cancer patients [].

Roxadustat is an innovative oral medication classified as a hypoxia-inducible factor prolyl hydroxylase inhibitor. It is primarily used to treat symptomatic anemia associated with chronic kidney disease. By inhibiting prolyl hydroxylase enzymes, Roxadustat stabilizes hypoxia-inducible factor-1 alpha, leading to increased production of erythropoietin and subsequent stimulation of red blood cell production and hemoglobin synthesis. This mechanism mimics the body's natural response to low oxygen levels, making Roxadustat a significant advancement in anemia management for patients with chronic kidney disease .

Roxadustat functions by inhibiting enzymes called HIF-prolyl hydroxylases. These enzymes are involved in regulating the level of hypoxia-inducible factor (HIF) within the body []. HIF plays a crucial role in the production of red blood cells. By inhibiting the enzymes that degrade HIF, Roxadustat allows for increased levels of HIF, which in turn stimulates red blood cell production.

Roxadustat's primary mechanism involves the inhibition of prolyl hydroxylase domain-containing enzymes, which are responsible for the degradation of hypoxia-inducible factor-1 alpha. The reaction can be summarized as follows:

  • Inhibition of Prolyl Hydroxylase: Roxadustat binds to the active site of prolyl hydroxylases, preventing them from hydroxylating hypoxia-inducible factor-1 alpha.
  • Stabilization of Hypoxia-Inducible Factor: The accumulation of hypoxia-inducible factor-1 alpha leads to enhanced transcription of erythropoietin and other erythropoiesis-related genes.
  • Increased Erythropoiesis: Elevated erythropoietin levels stimulate red blood cell production in the bone marrow.

This cascade effect results in increased hemoglobin levels and improved oxygen delivery throughout the body .

Roxadustat has been shown to effectively stimulate erythropoiesis in patients with chronic kidney disease. Clinical studies indicate that it increases hemoglobin concentration significantly over time, with effects observed within weeks of administration. The drug operates through a dual mechanism:

  • Erythropoietin Production: Roxadustat enhances endogenous erythropoietin production, which is crucial for red blood cell formation.
  • Iron Metabolism Regulation: It also influences iron homeostasis by reducing hepcidin levels, thereby improving iron availability for hemoglobin synthesis .

The synthesis of Roxadustat involves multiple steps, typically starting from simple organic compounds. While specific proprietary methods may not be publicly disclosed, the general approach includes:

  • Formation of Key Intermediates: Initial reactions create essential intermediates that contain the core structure.
  • Functional Group Modifications: These intermediates undergo various chemical transformations to introduce necessary functional groups.
  • Final Assembly: The final compound is obtained through coupling reactions and purification processes.

The detailed synthetic route remains proprietary but is based on established organic synthesis techniques .

Roxadustat is primarily indicated for treating anemia associated with chronic kidney disease in both dialysis-dependent and non-dialysis-dependent patients. Its applications extend beyond just treating anemia; it has potential implications in:

  • Management of Anemia in Cancer Patients: Due to its ability to stimulate erythropoiesis.
  • Potential Use in Athletic Doping: Its capacity to enhance red blood cell production has raised concerns regarding its misuse in sports .

Roxadustat has been studied for its interactions with various drugs and biological systems:

  • Drug Interactions: It is metabolized by cytochrome P450 enzymes, particularly CYP2C8 and UGT1A9. Co-administration with drugs that affect these pathways may alter Roxadustat's pharmacokinetics.
  • Biological Interactions: Studies suggest that Roxadustat may increase levels of vascular endothelial growth factor, which could influence tumor growth dynamics and cardiovascular health .

Roxadustat shares its pharmacological class with other hypoxia-inducible factor prolyl hydroxylase inhibitors. Below is a comparison highlighting its uniqueness:

Compound NameMechanism of ActionIndicationsUnique Features
RoxadustatInhibits prolyl hydroxylaseAnemia in chronic kidney diseaseOral administration; regulates iron metabolism
VadadustatInhibits prolyl hydroxylaseAnemia in chronic kidney diseaseCurrently under investigation; similar mechanism
DaprodustatInhibits prolyl hydroxylaseAnemia in chronic kidney diseaseInvestigational; different dosing regimen
EnarodustatInhibits prolyl hydroxylaseAnemia related to chronic diseasesPotential broader application beyond CKD

Roxadustat stands out due to its established clinical use and comprehensive effects on both erythropoiesis and iron metabolism, making it a pivotal treatment option for managing anemia associated with chronic kidney disease .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

352.10592162 g/mol

Monoisotopic Mass

352.10592162 g/mol

Heavy Atom Count

26

Appearance

White to off- white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

X3O30D9YMX

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Roxadustat is indicated for the treatment of adult patients with symptomatic anemia associated with chronic kidney disease (CKD).
Evrenzo is indicated for treatment of adult patients with symptomatic anaemia associated with chronic kidney disease (CKD).
Treatment of anaemia due to chronic disorders

Pharmacology

FG-4592 represents one of several next generation PHI that has been optimized for multiple pharmacokinetic and pharmacodynamic parameters related to erythropoiesis, including selective inhibition of HIF prolyl and asparaginyl hydroxylases, potency, iron utilization, and ADME. FG-4592 represents one of several next generation HIF-PH inhibitors designed to selectively induce the expression of genes that mediate erythropoiesis for the treatment of anemia.
Roxadustat is an orally bioavailable, hypoxia-inducible factor prolyl hydroxylase inhibitor (HIF-PHI), with potential anti-anemic activity. Upon administration, roxadustat binds to and inhibits HIF-PHI, an enzyme responsible for the degradation of transcription factors in the HIF family under normal oxygen conditions. This prevents HIF breakdown and promotes HIF activity. Increased HIF activity leads to an increase in endogenous erythropoietin production, thereby enhancing erythropoiesis. It also reduces the expression of the peptide hormone hepcidin, improves iron availability, and boosts hemoglobin (Hb) levels. HIF regulates the expression of genes in response to reduced oxygen levels, including genes required for erythropoiesis and iron metabolism.

ATC Code

B - Blood and blood forming organs
B03 - Antianemic preparations
B03X - Other antianemic preparations
B03XA - Other antianemic preparations
B03XA05 - Roxadustat

Mechanism of Action

Anemia is a common complication of chronic kidney disease that may be caused by reduced production of renal erythropoietin (EPO), functional iron deficiency due to increased levels of hepcidin, blood loss, reduced erythrocyte survival duration, and inflammation. Hypoxia-inducible factor (HIF) is a transcription factor that induces several target oxygen-sensitive genes in response to low oxygen levels in the cellular environment, or hypoxia. Target genes are involved in erythropoiesis, such as those for EPO, EPO receptor, proteins promoting iron absorption, iron transport, and haem synthesis. Activation of the HIF pathway is an important adaptive responsive to hypoxia to increase red blood cell production. HIF is heterodimeric and contains an oxygen-regulated α-subunit. The α-subunit houses an oxygen-dependent degradation (ODD) domain that is regulated and hydroxylated by HIF-prolyl hydroxylase (HIF-PHD) enzymes under normoxic cellular conditions. HIF-PHD enzymes play a crucial role in maintaining a balance between oxygen availability and HIF activity. Roxadustat is a reversible and potent inhibitor of HIF-PHD enzymes: inhibition of HIF-PHD leads to the accumulation of functional HIF, an increase in plasma endogenous EPO production, enhanced erythropoiesis, and indirect suppression of hepcidin, which is an iron regulator protein that is increased during inflammation in chronic kidney disease. Roxadustat can also regulate iron transporter proteins and regulates iron metabolism by increasing serum transferrin, intestinal iron absorption and the release of stored iron in patients with anemia associated with dialysis-dependent or dialysis-independent CKD. Overall, roxadustat improves iron bioavailability, increases Hb production, and increases red cell mass.

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
HIF hydroxylase [EC:1.14.11.29]
EGLN (HPH) [HSA:54583 112398 112399] [KO:K09592]

Pictograms

Irritant

Irritant

Other CAS

808118-40-3

Absorption Distribution and Excretion

Roxadustat plasma exposure (AUC and Cmax) increases dose-proportionally within the recommended therapeutic dose range. In a three times per week dosing regimen, steady-state roxadustat plasma concentrations are achieved within one week (three doses) with minimal accumulation. Maximum plasma concentrations (Cmax) are usually achieved at two hours post dose in the fasted state. Administration of roxadustat with food decreased Cmax by 25% but did not alter AUC as compared with the fasted state.
Following oral administration of radiolabelled roxadustat in healthy subjects, the mean recovery of radioactivity was 96% (50% in feces, 46% in urine). In feces, 28% of the dose was excreted as unchanged roxadustat. Less than 2% of the dose was recovered in urine as unchanged roxadustat.
The blood-to-plasma ratio of roxadustat is 0.6. The apparent volume of distribution at steady-state is 24 L.
The apparent total body clearance (CL/F) of roxadustat is 1.1 L/h in patients with CKD not on dialysis and 1.4 L/h in patients with CKD on dialysis.

Metabolism Metabolites

_In vitro_, roxadustat is a substrate for CYP2C8 and UGT1A9 enzymes. Roxadustat is primarily metabolized to hydroxy-roxadustat and roxadustat O-glucuronide. Unchanged roxadustat was the major circulating component in human plasma and detectable metabolites in human plasma constituted less than 10% of total drug-related material exposure. No human-specific metabolites were observed but roxadustat O-glucuronide was detected in human urine sample.

Wikipedia

Roxadustat

Biological Half Life

The mean effective half-life of roxadustat is approximately 15 hours in patients with CKD.

Use Classification

Human drugs -> Antianemic preparations -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-08-15

"Evrenzo EPAR". European Medicines Agency (EMA). 23 June 2021. Retrieved 24 August 2021. Text was copied from this source which is © European Medicines Agency. Reproduction is authorized provided the source is acknowledged.

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Eichner D, Van Wagoner RM, Brenner M, Chou J, Leigh S, Wright LR, et al. (November 2017). "lmplementation of the prolyl hydroxylase inhibitor Roxadustat (FG-4592) and its main metabolites into routine doping controls". Drug Testing and Analysis. 9 (11–12): 1768–1778. doi:10.1002/dta.2202. PMID 28378453.

"FibroGen Announces Outcome of FDA Advisory Committee Review of Roxadustat for Treatment of Anemia of Chronic Kidney Disease | FibroGen, Inc". investor.fibrogen.com. Retrieved 2021-07-15.

"AstraZeneca, FibroGen hit another roxadustat setback as FDA panel calls for more safety data". FiercePharma. Retrieved 2021-07-16.

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